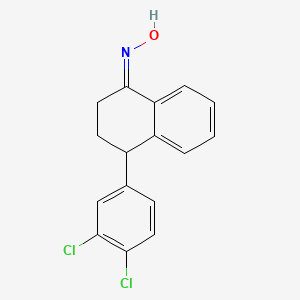![molecular formula C6H10O4 B13844459 (3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4:3,6-Dianhydrogalactitol is a hexitol epoxide with significant antitumor activity. It is known for its ability to cause N7-guanine alkylation and inter-strand DNA crosslinks, making it a potent bifunctional DNA-targeting agent. This compound is currently being studied for its potential in treating various types of cancer, including glioblastoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4:3,6-Dianhydrogalactitol can be synthesized through the phosphorylation of 1,4:3,6-Dianhydro-D-sorbitol. This process involves the use of chloride of either 5,5-dimethyl-1,3,2-propylene-phosphinic acid or diphenylphosphinic acid in benzene, with triethylamine as a hydrogen chloride acceptor .
Industrial Production Methods: The industrial production of 1,4:3,6-Dianhydrogalactitol typically involves large-scale synthesis using similar phosphorylation methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for medical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4:3,6-Dianhydrogalactitol undergoes several types of chemical reactions, including:
Alkylation: It causes N7-guanine alkylation, leading to DNA crosslinks.
Crosslinking: The compound forms inter-strand DNA crosslinks, which are crucial for its antitumor activity.
Common Reagents and Conditions:
Reagents: Chloride of 5,5-dimethyl-1,3,2-propylene-phosphinic acid, diphenylphosphinic acid, triethylamine.
Conditions: Reactions are typically carried out in benzene under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products:
- 7-(1-deoxygalactit-1-yl)guanine
- 7-(1-deoxyanhydrogalactit-1-yl)guanine
- 1,6-di(guanin-7-yl)-1,6-dideoxygalactitol
Applications De Recherche Scientifique
1,4:3,6-Dianhydrogalactitol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Treatment: It is being studied for its potential to treat various types of cancer, including glioblastoma, lung cancer, and leukemia .
- DNA Damage Research: The compound is used to study DNA damage and repair mechanisms, particularly in the context of cancer treatment .
- Drug Resistance Studies: It is being investigated for its ability to overcome resistance to other chemotherapy drugs, such as temozolomide .
Mécanisme D'action
1,4:3,6-Dianhydrogalactitol exerts its effects through several mechanisms:
- DNA Alkylation: The compound alkylates N7-guanine, leading to the formation of inter-strand DNA crosslinks .
- DNA Crosslinking: These crosslinks result in replication-dependent DNA double-strand breaks, which trigger irreversible cell cycle arrest and loss of cell viability .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, activating the p53-p21 and CDC25C-CDK1 signaling cascades .
Comparaison Avec Des Composés Similaires
1,4:3,6-Dianhydrogalactitol is unique in its ability to cause both N7-guanine alkylation and inter-strand DNA crosslinks. Similar compounds include:
- 1,2:5,6-Dianhydrogalactitol: Another hexitol epoxide with similar antitumor activity .
- Temozolomide: An oral alkylating agent used to treat glioblastoma, though it works through different mechanisms .
1,4:3,6-Dianhydrogalactitol stands out due to its dual mechanism of action, making it a promising candidate for overcoming drug resistance in cancer treatment.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3S,3aR,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5+,6- |
Clé InChI |
KLDXJTOLSGUMSJ-GUCUJZIJSA-N |
SMILES isomérique |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)O)O |
SMILES canonique |
C1C(C2C(O1)C(CO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


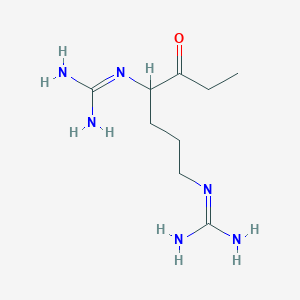
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)


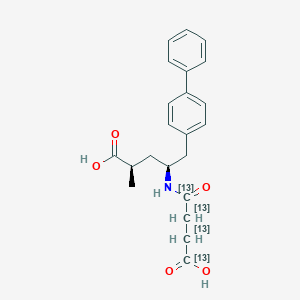
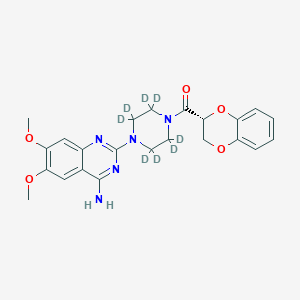
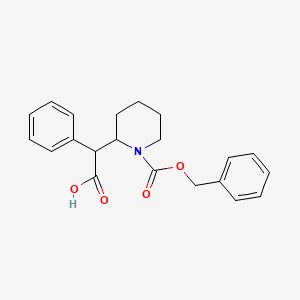
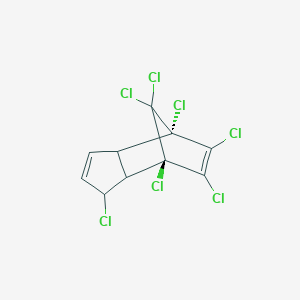
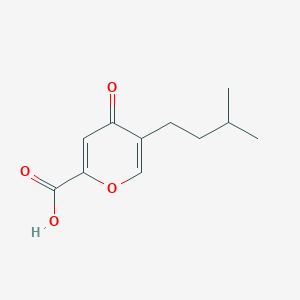
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

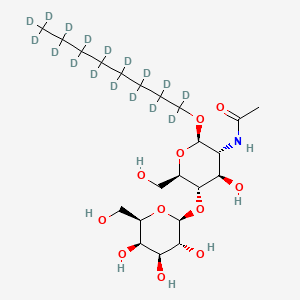
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
